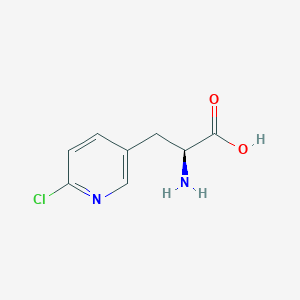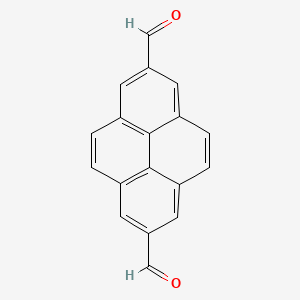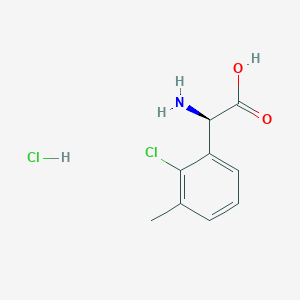
(R)-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a carboxylic acid group makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-chloro-3-methylbenzaldehyde.
Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Formation of Hydrochloride Salt: Finally, the ®-amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The carboxylic acid group can be activated and coupled with other molecules to form amides or esters.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Formation of substituted amines or amides.
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
Medicine
In medicinal chemistry, ®-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride is investigated for its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and carboxylic acid groups allows for interactions with various biological molecules, influencing pathways and processes within cells.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.
2-Amino-2-phenylacetic acid: A similar compound without the chloro and methyl substituents.
2-Amino-2-(2-chlorophenyl)acetic acid: A compound with only the chloro substituent.
Uniqueness
®-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride is unique due to the presence of both chloro and methyl groups on the aromatic ring, which can influence its reactivity and interactions with biological targets. The chiral nature of the compound also adds to its uniqueness, as different enantiomers can have distinct biological effects.
Properties
Molecular Formula |
C9H11Cl2NO2 |
|---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-chloro-3-methylphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-5-3-2-4-6(7(5)10)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H/t8-;/m1./s1 |
InChI Key |
ZXBKQDBQRTZDFL-DDWIOCJRSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](C(=O)O)N)Cl.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(=O)O)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





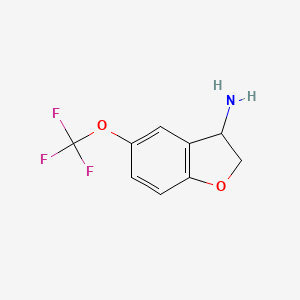
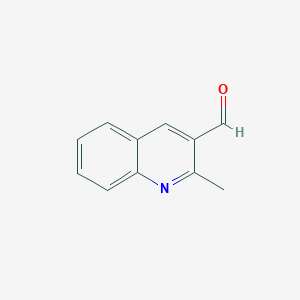

![(1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13039215.png)
![rel-4-((2R,3S,4S,5R)-5-(Benzo[d][1,3]dioxol-5-yl)-4-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-2-methoxyphenol](/img/structure/B13039220.png)
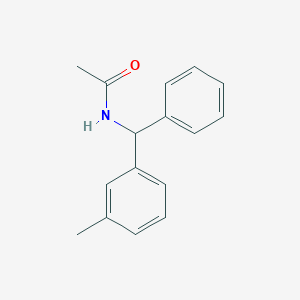
![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride](/img/structure/B13039243.png)
![Tert-butyl 9-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B13039248.png)
![2-Morpholinoimidazo[1,5-B]pyridazine-5-carboxylic acid](/img/structure/B13039255.png)
